![molecular formula C14H22N2O6 B2489300 2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethanamine CAS No. 1818885-57-2](/img/structure/B2489300.png)
2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethanamine
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Overview
Description
2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethanamine is a compound that can be synthesized through several chemical processes, including reactions involving 2-aminoethanols and chloronitrobenzene, and the Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzene-sulphonamides (Knipe, Sridhar, & Lound-Keast, 1977).
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-aminoethanols with p-chloronitrobenzene, facilitated by base-catalyzed Smiles rearrangement. This process yields a variety of N-alkyl, N-aryl, and dimethyl derivatives of 2-(p-nitrophenoxy)ethylamine, showcasing the adaptability and versatility in accessing these compounds (Knipe et al., 1977).
Molecular Structure Analysis
The structure of the compound and related molecules has been extensively studied through methods such as X-ray diffraction, revealing intricate details about their molecular configurations and the interactions that govern their assembly into crystalline forms (Yeong, Chia, Quah, & Tan, 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nitration, oxidation, and others that lead to the formation of diverse products with unique properties. For instance, the reaction kinetics and pathways, such as the Smiles rearrangement, play a crucial role in the synthesis of these compounds, providing insights into their chemical behavior (Knipe, Lound-Keast, & Sridhar, 1984).
Scientific Research Applications
Polyimide Synthesis : This compound is used in the synthesis of polyimides containing oxyethylene units. These polyimides exhibit good solubility in chlorinated solvents and show excellent thermal stability, with a 5% weight loss generally occurring at temperatures greater than 450°C (Feld, Ramalingam, & Harris, 1983).
Synthesis of Silodosin Intermediate : This compound is used as a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. A novel synthetic route utilizing this compound has been developed, highlighting its importance in pharmaceutical applications (Luo, Chen, Zhang, & Huang, 2008).
Antimicrobial and Antidiabetic Studies : Derivatives of this compound have been synthesized and tested for antimicrobial and antidiabetic activities. These studies are crucial in exploring the potential of these compounds in treating various diseases (G, K, P, & N, 2023).
Supramolecular Liquid-Crystalline Networks : This compound is used in the preparation of supramolecular liquid-crystalline networks through self-assembly of multifunctional hydrogen-bonding molecules. Such networks have potential applications in materials science (Kihara, Kato, Uryu, & Fréchet, 1996).
Mechanism of Action
Result of Action
The molecular and cellular effects of 2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethanamine’s action are currently unknown
Action Environment
The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .
properties
IUPAC Name |
2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c15-5-6-19-7-8-20-9-10-21-11-12-22-14-3-1-13(2-4-14)16(17)18/h1-4H,5-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCVYJCLAQBYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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